molecular formula C14H17N5O B11036241 1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2-methylphenyl)guanidine

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2-methylphenyl)guanidine

Cat. No.: B11036241
M. Wt: 271.32 g/mol
InChI Key: AJTNMNJCZNYDNC-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of pyrimidinyl guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and urea derivatives.

    Substitution Reactions:

    Guanidine Derivative Formation: The final step involves the reaction of the substituted pyrimidine with a guanidine derivative, such as N’-(2-methylphenyl)guanidine, under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding. It could be a candidate for drug development targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-CHLOROPHENYL)GUANIDINE
  • N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE

Uniqueness

N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE may exhibit unique properties such as higher stability, specific binding affinity, or enhanced reactivity compared to its analogs. These unique characteristics can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(2-methylphenyl)guanidine

InChI

InChI=1S/C14H17N5O/c1-8-6-4-5-7-11(8)17-13(15)19-14-16-10(3)9(2)12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20)

InChI Key

AJTNMNJCZNYDNC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=NC(=C(C(=O)N2)C)C)N

Origin of Product

United States

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